1-(Morpholin-2-yl)butan-1-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
1-morpholin-2-ylbutan-1-one |
InChI |
InChI=1S/C8H15NO2/c1-2-3-7(10)8-6-9-4-5-11-8/h8-9H,2-6H2,1H3 |
InChI Key |
LRDAWMTXQBUFHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1CNCCO1 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Morpholin 2 Yl Butan 1 One and Analogues
Strategic Approaches to Alpha-Morpholino Ketones
The construction of alpha-morpholino ketones can be approached through several convergent strategies that either build the morpholine (B109124) ring onto a ketone precursor or introduce the ketone functionality onto a pre-existing morpholine scaffold.
Enamine-Based Synthesis Routes
Enamine chemistry offers a powerful and versatile method for the synthesis of alpha-amino ketones. Enamines, which are formed from the reaction of a secondary amine with a ketone or aldehyde, act as nucleophiles at the alpha-carbon. nih.gov This reactivity can be harnessed for the introduction of various electrophiles, including acyl groups.
A plausible enamine-based route to 1-(morpholin-2-yl)butan-1-one would involve the formation of an enamine from a suitable morpholine derivative. For instance, a morpholine unsubstituted at the 2-position could theoretically form an enamine, which could then be acylated. However, the formation of an enamine from a simple cyclic ether amine like morpholine is not a direct process. A more viable approach involves the use of a ketone that is later transformed into the morpholine ring.
Alternatively, the Stork enamine alkylation and acylation provides a well-established method for the C-alkylation and C-acylation of ketones and aldehydes. libretexts.org In this approach, a ketone is first converted to its enamine by reaction with a secondary amine, such as morpholine itself (acting as the amine component for a different ketone). This enamine then undergoes nucleophilic attack on an acyl halide. Subsequent hydrolysis of the resulting iminium salt yields the β-dicarbonyl compound. libretexts.org While this is a powerful method for acylation, its direct application to form a 2-acylmorpholine would require a different strategic bond disconnection.
A more direct enamine strategy would involve the acylation of an enamine derived from a morpholine precursor. For example, an enamine could be formed from a protected 2-aminomethyl-tetrahydrofuran derivative, which could then be acylated and subsequently cyclized to the morpholine ring.
Annulation and Cyclization Reactions Utilizing Morpholine Precursors
The construction of the morpholine ring is a cornerstone of many synthetic strategies. Annulation and cyclization reactions, often starting from readily available 1,2-amino alcohols, are common approaches. A three-step sequence involving an α-halogen acid halide as the electrophile is a traditional method. This involves amide formation, intramolecular alkylation, and subsequent reduction to furnish the morpholine heterocycle. sigmaaldrich.com
More direct, one-pot methods have been developed. For instance, the reaction of β-amino alcohols with vinyl sulfonium salts provides a concise synthesis of morpholines under mild conditions. sigmaaldrich.comchemistrysteps.com This method avoids harsh redox processes and is compatible with a range of functional groups.
Another strategy involves the conversion of 1,2-amino alcohols to morpholines using reagents like ethylene sulfate in a redox-neutral protocol. youtube.com This method allows for the clean isolation of N-monoalkylation products, which can then cyclize to form the morpholine ring. These annulation strategies can be adapted to start with precursors already containing the butanoyl moiety or a group that can be converted to it.
| Annulation Strategy | Key Reagents | Advantages |
| Three-Step Sequence | α-Halogen acid halide | Traditional, well-established |
| Vinyl Sulfonium Salts | Diphenyl vinyl sulfonium triflate | One-pot, mild conditions, high yield sigmaaldrich.comchemistrysteps.com |
| Ethylene Sulfate | Ethylene sulfate, tBuOK | Redox-neutral, clean monoalkylation youtube.com |
Alkylation and Acylation Strategies for Morpholine Derivatives
Direct C-2 acylation of a pre-formed morpholine ring presents a significant challenge due to the generally low reactivity of the C-H bond at this position. However, functionalization at the nitrogen atom is a more facile process. N-alkylation of morpholine with alcohols can be achieved using catalysts like CuO–NiO/γ–Al2O3. researchgate.net
While direct C-acylation is difficult, morpholine amides (N-acyl morpholines) are useful as acylating agents themselves, functioning as Weinreb amide alternatives for the synthesis of ketones. frontiersin.org This highlights the reactivity at the nitrogen atom but does not directly address C-2 functionalization.
A more plausible strategy would involve the use of a morpholine derivative that is pre-functionalized at the C-2 position to facilitate the introduction of the butanoyl group. For example, a 2-lithiated morpholine derivative, generated through deprotonation with a strong base, could potentially react with butanoyl chloride or another butanoylating agent. The generation and stability of such an organometallic species would be critical. Another approach could involve the use of a morpholine-2-carboxylic acid derivative, which could be converted to the desired ketone through reaction with an organometallic reagent like propyl lithium or propyl magnesium bromide, followed by careful control of the reaction conditions to avoid over-addition.
Advanced Synthetic Transformations
To access specific stereoisomers or to improve the efficiency and selectivity of the synthesis, advanced synthetic methods are employed. These include stereoselective techniques and the use of catalysis to introduce the key structural features of this compound.
Stereoselective Synthesis of Chiral Morpholine-Containing Ketones
The synthesis of enantiomerically pure this compound requires stereocontrol during the formation of the chiral center at the C-2 position of the morpholine ring. This can be achieved through several strategies.
One approach is the asymmetric hydrogenation of unsaturated morpholine precursors. The use of chiral bisphosphine-rhodium catalysts has been shown to be effective in the asymmetric hydrogenation of 2-substituted dehydromorpholines, yielding chiral morpholines with excellent enantioselectivities (up to 99% ee). researchgate.netwikipedia.orgnih.gov This method would involve the synthesis of a 2-(1-hydroxybutylidene)morpholine or a related unsaturated precursor, which could then be stereoselectively reduced.
Another strategy is to employ a chiral auxiliary or a chiral catalyst in one of the key bond-forming steps. For example, a catalytic asymmetric synthesis of 3-substituted morpholines has been developed using a tandem hydroamination and asymmetric transfer hydrogenation sequence. frontiersin.org Adapting such a strategy for 2-substituted morpholines would be a valuable extension.
Furthermore, the enantioselective synthesis of α-amino ketones is a well-developed field. nih.gov Palladium-catalyzed asymmetric arylation of α-keto imines and rhodium-catalyzed amination of silyl enol ethers are examples of methods that can generate chiral α-amino ketones with high enantiomeric excess. sigmaaldrich.comchemistrysteps.comyoutube.com These chiral ketones could then be elaborated into the morpholine ring.
| Stereoselective Method | Catalyst/Reagent | Outcome |
| Asymmetric Hydrogenation | Chiral bisphosphine-rhodium catalyst | Chiral 2-substituted morpholines with high ee researchgate.netwikipedia.orgnih.gov |
| Tandem Hydroamination/Asymmetric Transfer Hydrogenation | Ti and Ru catalysts | Chiral 3-substituted morpholines frontiersin.org |
| Asymmetric α-Amination of Ketones | Chiral Rh(II) catalyst | Chiral α-amino ketones youtube.com |
Catalytic Approaches in Butanone Moiety Introduction
The introduction of the butanoyl group at the C-2 position of the morpholine ring via a catalytic process would be a highly efficient and atom-economical approach. While direct catalytic C-H acylation of saturated heterocycles is a challenging transformation, several catalytic strategies can be envisioned.
One possibility is the use of a directed C-H activation strategy. If the morpholine nitrogen can act as a directing group, a transition metal catalyst could selectively activate the C-2 C-H bond for subsequent acylation with a butanoylating agent.
Another approach involves the catalytic acylation of an enamine intermediate, as discussed in section 2.1.1. The use of a Lewis acid or an organocatalyst could facilitate the reaction of a morpholine-derived enamine with butanoyl chloride or butyric anhydride. The Friedel-Crafts acylation of enamines is a known transformation, although it typically requires stoichiometric amounts of a Lewis acid. sigmaaldrich.comwikipedia.org The development of a truly catalytic version would be a significant advancement.
Furthermore, a cross-coupling approach could be employed. A 2-halomorpholine derivative could potentially undergo a catalytic coupling reaction with an organometallic reagent bearing a butanoyl group, such as a butanoyl-stannane or -boronic acid derivative, in a variation of the Stille or Suzuki coupling. Alternatively, a 2-morpholinyl organometallic species could be coupled with a butanoyl electrophile under catalytic conditions.
Finally, a catalytic process could be used to generate a reactive intermediate at the C-2 position, which then reacts with a butanoylating agent. For example, a catalytic oxidation could generate an iminium ion intermediate, which would be susceptible to nucleophilic attack by a butanoyl equivalent.
Green Chemistry Principles in Morpholine Ketone Synthesis
The synthesis of morpholine ketones, including this compound, is increasingly being evaluated through the lens of green chemistry. The twelve principles of green chemistry offer a framework to assess and improve the environmental sustainability of chemical processes. acs.orgmsu.edu Key considerations in the synthesis of morpholine derivatives include waste prevention, atom economy, the use of less hazardous chemicals, and energy efficiency. nih.gov
A significant advancement in the green synthesis of the core morpholine structure involves moving away from traditional, less efficient methods. chemrxiv.orgnih.gov For instance, the common approach of converting a 1,2-amino alcohol to a morpholinone intermediate, followed by reduction, is often criticized for its poor atom economy and the generation of significant waste. chemrxiv.org This multi-step process frequently requires stoichiometric reagents and harsh reducing conditions, which are misaligned with green chemistry principles. acs.orgchemrxiv.org
More sustainable methodologies aim to reduce the number of synthetic steps and utilize more environmentally benign reagents. A notable green protocol for synthesizing the morpholine ring, the precursor to morpholine ketones, employs the reaction of 1,2-amino alcohols with ethylene sulfate and a base like potassium tert-butoxide (tBuOK). chemrxiv.orgchemrxiv.org This approach offers several advantages:
Waste Prevention : It can be a one or two-step process, which minimizes the waste associated with additional steps like protection/deprotection and purification of intermediates. msu.educhemrxiv.org
Atom Economy : The method is a redox-neutral annulation, which improves atom economy compared to pathways requiring stoichiometric reducing agents like boron or aluminum hydrides. acs.orgchemrxiv.org
Safer Reagents : It avoids the use of highly reactive and hazardous reagents such as chloroacetyl chloride. chemrxiv.org
Energy Efficiency : Many of these newer methods can be conducted under practical and milder conditions. nih.govchemrxiv.org
The final acylation step to produce a morpholine ketone can also be optimized according to green principles. The use of catalytic methods for N-acylation is preferable to stoichiometric reagents. nih.govresearchgate.net Furthermore, selecting acylating agents and solvents that have a lower environmental impact and toxicity is crucial. acs.org The ideal green synthesis would involve a convergent route where a substituted morpholine, produced via a high-yield and waste-minimizing method, is efficiently acylated using a catalytic process in a benign solvent system.
Mechanistic Investigations of Key Synthetic Reactions
The formation of this compound primarily involves the acylation of a pre-existing morpholine ring, a fundamental reaction in organic chemistry. The key transformation is the formation of an amide bond between the secondary amine of the morpholine heterocycle and a butanoyl group.
The most common mechanism for this N-acylation is nucleophilic acyl substitution . In this process, the nitrogen atom of the morpholine ring acts as a nucleophile, using its lone pair of electrons to attack the electrophilic carbonyl carbon of an acylating agent, such as butanoyl chloride or butanoic anhydride.
The reaction can be summarized in two main steps:
Nucleophilic Attack : The morpholine nitrogen attacks the carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate. This intermediate contains a negatively charged oxygen atom and a positively charged nitrogen atom.
Leaving Group Elimination : The tetrahedral intermediate is transient and quickly collapses. The C=O double bond is reformed, and a leaving group is expelled. In the case of butanoyl chloride, the leaving group is a chloride ion (Cl⁻). If a base, such as triethylamine or pyridine, is present, it will neutralize the proton on the nitrogen and the generated acid (HCl), driving the reaction to completion.
Alternative acylating strategies may proceed through different mechanisms. For example, acylation using malonic acid as a precursor proceeds via a reactive ketene intermediate. nih.gov In such a case, the reaction would involve the [2+2] cycloaddition of the ketene with the N-H bond of the morpholine, although this is a more specialized method.
For the synthesis of the morpholine ring itself, modern green methods often involve a bimolecular nucleophilic substitution (SN2) reaction. nih.govchemrxiv.org In the synthesis using ethylene sulfate, the amine of a 1,2-amino alcohol acts as a nucleophile, attacking one of the methylene (B1212753) carbons of the ethylene sulfate and displacing the sulfate group as the leaving group in a concerted fashion. chemrxiv.orgchemrxiv.org The selectivity of this monoalkylation is a key feature of this improved methodology. chemrxiv.orgnih.gov Subsequent intramolecular cyclization then forms the morpholine ring. Understanding these underlying mechanisms is critical for optimizing reaction conditions, minimizing side products, and maximizing the yield of the desired morpholine ketone.
Data on Synthetic Methodologies for Morpholine Ketones and Precursors
The following table summarizes various methodologies relevant to the synthesis of the morpholine core and its subsequent acylation to form morpholine ketones. While direct synthesis data for this compound is not extensively published, these examples for analogous structures illustrate the common strategies employed.
| Reaction Type | Starting Materials | Reagents & Conditions | Product Type | Key Features | Reference |
| Green Annulation | 1,2-Amino Alcohols, Ethylene Sulfate | tBuOK | Substituted Morpholines | High-yielding, redox-neutral, avoids hazardous reagents. | chemrxiv.org, nih.gov, chemrxiv.org |
| Classical Annulation | 1,2-Amino Alcohols, Chloroacetyl Chloride | Base, then reduction (e.g., AlH₃, BH₃) | Substituted Morpholines | Multi-step, generates significant waste, uses harsh reagents. | chemrxiv.org |
| Catalytic Synthesis | Aldehydes, SnAP Reagents | Ligands, Catalysts | N-Unprotected Morpholines | Catalytic variant expands substrate scope. | nih.gov, amanote.com |
| N-Acylation | Morpholine, Butanoyl Chloride | Base (e.g., Triethylamine), Solvent (e.g., DCM) | N-Acyl Morpholine | Standard nucleophilic acyl substitution. | General Knowledge |
| Ketene-Mediated Acylation | Morpholine, Malonic Acid derivative | Coupling Agents (e.g., uronium-based), Base (DIPEA) | N-Acyl Morpholine | Proceeds via a reactive ketene intermediate. | nih.gov |
| Pd-Catalyzed Carboamination | N-Protected Amino Alcohol derivative | Pd-catalyst | Fused Bi-cyclic Morpholines | Access to complex morpholine structures. | e3s-conferences.org |
Structural Elucidation and Conformational Analysis
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental in determining the molecular structure of organic compounds. The analysis of 1-(Morpholin-2-yl)butan-1-one would rely on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) and Raman spectroscopy, and High-Resolution Mass Spectrometry (HRMS) to confirm its connectivity and three-dimensional arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
NMR spectroscopy is a powerful tool for probing the local chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei. For this compound, the spectra would reveal distinct signals corresponding to the protons and carbons of the morpholine (B109124) ring and the butanone side chain.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a series of multiplets for the morpholine ring protons, a characteristic feature of its non-planar chair conformation. researchgate.netechemi.comstackexchange.com The protons on the carbons adjacent to the oxygen (C5 and C6) would typically appear at a higher chemical shift (downfield) compared to those adjacent to the nitrogen (C3). The presence of the butanone group at C2 would further deshield the proton at this position. The butanone side chain would exhibit a triplet for the terminal methyl group, a sextet for the adjacent methylene (B1212753) group, and a triplet for the methylene group next to the carbonyl, following standard n-propyl splitting patterns.
¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data. The carbonyl carbon of the butanone group is expected to have the most downfield chemical shift, typically in the range of 190-215 ppm. libretexts.org The carbons of the morpholine ring would appear in the aliphatic region, with those adjacent to the heteroatoms being deshielded. Specifically, the carbons next to the oxygen (C5 and C6) would resonate at a higher frequency than the carbon next to the nitrogen (C3). researchgate.netnih.gov The C2 carbon, bearing the butanone substituent, would also show a significant downfield shift compared to an unsubstituted morpholine.
Predicted ¹H and ¹³C NMR Data for this compound Disclaimer: The following data is predicted based on analogous compounds and general spectroscopic principles, not from direct experimental measurement of this compound.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity | Notes |
| Morpholine H2 | ~3.5 - 4.0 | - | Multiplet | Deshielded by adjacent N and C=O group. |
| Morpholine H3 | ~2.7 - 3.2 | - | Multiplet | |
| Morpholine H5 | ~3.6 - 4.1 | - | Multiplet | Deshielded by adjacent O. |
| Morpholine H6 | ~3.4 - 3.9 | - | Multiplet | |
| Butanone H2' | ~2.5 - 2.8 | - | Triplet | |
| Butanone H3' | ~1.6 - 1.9 | - | Sextet | |
| Butanone H4' | ~0.9 - 1.1 | - | Triplet | |
| Morpholine C2 | - | ~55 - 65 | CH | |
| Morpholine C3 | - | ~45 - 55 | CH₂ | |
| Morpholine C5 | - | ~65 - 75 | CH₂ | Deshielded by adjacent O. |
| Morpholine C6 | - | ~65 - 75 | CH₂ | Deshielded by adjacent O. |
| Butanone C1' (C=O) | - | ~205 - 215 | C | |
| Butanone C2' | - | ~35 - 45 | CH₂ | |
| Butanone C3' | - | ~15 - 25 | CH₂ | |
| Butanone C4' | - | ~10 - 15 | CH₃ |
Infrared (IR) and Raman Spectroscopy Investigations
Vibrational spectroscopy provides information about the functional groups present in a molecule. The IR and Raman spectra of this compound would be dominated by absorptions corresponding to the C=O, C-N, C-O-C, and C-H bonds.
The most prominent feature in the IR spectrum would be a strong absorption band for the carbonyl (C=O) stretching vibration of the butanone group, expected around 1715 cm⁻¹. libretexts.org The C-O-C stretching of the morpholine ether linkage would likely appear in the 1140–1070 cm⁻¹ region. upi.eduwiley.com The C-H stretching vibrations of the methylene groups in the morpholine ring and the butanone side chain would be observed in the 3000-2850 cm⁻¹ range. researchgate.net The C-N stretching vibration of the secondary amine within the morpholine ring is also expected, though it can be weak and coupled with other vibrations.
Raman spectroscopy, being complementary to IR, would be particularly useful for observing the more symmetric vibrations with a change in polarizability. wiley.com
Predicted IR Absorption Frequencies for this compound Disclaimer: The following data is predicted based on analogous compounds and general spectroscopic principles, not from direct experimental measurement of this compound.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| N-H Stretch | 3300 - 3500 | Medium-Weak |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium-Strong |
| C=O Stretch (Ketone) | 1710 - 1725 | Strong |
| N-H Bend | 1590 - 1650 | Medium |
| C-O-C Stretch (Ether) | 1070 - 1140 | Strong |
| C-N Stretch | 1020 - 1250 | Medium-Weak |
High-Resolution Mass Spectrometry for Structural Confirmation
High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact molecular weight and elemental formula of this compound. The fragmentation pattern observed in the mass spectrum would provide further structural confirmation. Common fragmentation pathways for morpholine-containing compounds involve the loss of a CH₂O radical from the morpholine cation. rsc.orgresearchgate.net For this compound, fragmentation would also be expected to occur via cleavage of the butanone side chain, particularly alpha-cleavage adjacent to the carbonyl group.
X-ray Crystallography of this compound and Its Derivatives
While a crystal structure for this compound is not available, X-ray crystallography remains the definitive method for determining the three-dimensional arrangement of atoms in the solid state. anton-paar.comlibretexts.org Analysis of crystal structures of related morpholine derivatives consistently shows the morpholine ring adopting a chair conformation. ijprs.comacs.org It is highly probable that this compound would also crystallize with the morpholine ring in a chair conformation to minimize steric and torsional strain. The butanone substituent at the C2 position could adopt either an equatorial or an axial orientation, with the equatorial position generally being more energetically favorable to reduce steric hindrance. Intermolecular interactions, such as hydrogen bonding involving the N-H group of the morpholine ring and the carbonyl oxygen of the butanone side chain, would likely play a significant role in the crystal packing.
Conformational Studies
The flexibility of the morpholine ring and the rotatable single bonds in the butanone side chain allow for the existence of multiple conformations.
Gas-Phase Conformational Analysis of the Morpholine Ring and Butanone Side Chain
In the gas phase, free from intermolecular packing forces, the intrinsic conformational preferences of the molecule can be studied. Theoretical calculations and experimental studies on morpholine itself have established that the chair conformation is significantly more stable than the boat or twist-boat conformations. rsc.orgrsc.orgresearchgate.net The two primary chair conformations are distinguished by the orientation of the N-H bond, being either equatorial (Chair-Eq) or axial (Chair-Ax), with the equatorial conformer being slightly more stable. nih.gov
For this compound, the butanone substituent at C2 would introduce further conformational possibilities. The chair conformation of the morpholine ring is expected to be preserved. The butanone side chain would likely orient itself to minimize steric interactions with the morpholine ring. The most stable conformer would likely feature the butanone group in an equatorial position on the chair-form morpholine ring. Rotation around the C2-C1' bond would also lead to different rotamers, with the preferred orientation determined by a balance of steric and electronic effects. wikipedia.org
Solution-Phase Conformational Dynamics and Isomerism
The solution-phase conformational landscape of this compound is characterized by a series of dynamic equilibria involving the morpholine ring, the N-acyl bond, and the flexible butanoyl side chain. These dynamic processes, primarily studied through Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling, dictate the molecule's three-dimensional structure and behavior in solution.
Morpholine Ring Inversion and Substituent Orientation
The morpholine ring predominantly adopts a chair conformation, which is the most stable arrangement for this heterocyclic system. nih.gov In a 2-substituted morpholine like this compound, the butanoyl group can occupy either an axial or an equatorial position on the ring. This leads to a conformational equilibrium between two chair forms, as depicted in Figure 1.
The relative populations of the axial and equatorial conformers are determined by the conformational free energy difference (A-value) of the butanoyl substituent. Generally, bulky substituents prefer the equatorial position to minimize steric interactions with the axial hydrogens on the same side of the ring. Dynamic NMR studies on related 2-substituted N-methylpiperidines have shown that interactions between the substituent at the 2-position and the group on the nitrogen atom are critical in determining the conformational preference. acs.org While specific experimental data for the butanoyl group on a morpholine-2-yl system are not available, it is anticipated that the equatorial conformer would be significantly favored in solution to alleviate steric strain. The interconversion between these two chair forms occurs rapidly at room temperature.
Rotational Isomerism about the N-C(O) Amide Bond
A key feature of the solution-phase dynamics of N-acylmorpholines is the hindered rotation around the nitrogen-carbonyl carbon [N-C(O)] bond. Due to the delocalization of the nitrogen lone pair into the carbonyl π-system, this bond possesses significant partial double-bond character. ias.ac.in This restricts free rotation, giving rise to two distinct planar rotameric states: cis and trans (also referred to as E/Z isomers). wikipedia.org This isomerism results in two distinct populations of molecules in solution, which are often observable by NMR spectroscopy as separate sets of signals, indicating that the rotation is slow on the NMR timescale at ambient temperatures. rsc.org
The energy barrier for this rotation in amides is substantial, typically ranging from 50 to 90 kJ/mol. ias.ac.in For a closely related compound, 4-(Phenyl)acetyl morpholine, the rotational barrier around the C-N amide bond was calculated to be 68.09 kJ/mol. researchgate.net The equilibrium between the cis and trans isomers can be influenced by the steric bulk of the substituents on both the nitrogen and the carbonyl carbon, as well as by the solvent. In N-acetyl-proline derivatives, another secondary amine system, the trans isomer is generally more populated. acs.org For this compound, steric hindrance between the butanoyl group and the protons on the morpholine ring would likely influence the relative stability of the two rotamers.
| Compound Class | Rotational Process | Typical Activation Energy (ΔG‡) (kJ/mol) | Reference |
|---|---|---|---|
| Tertiary Amides (e.g., N,N-dimethylamides) | N-C(O) bond rotation | 50 - 90 | ias.ac.in |
| 4-(Phenyl)acetyl morpholine | N-C(O) bond rotation (Calculated) | 68.09 | researchgate.net |
| N-Acyl-glutarimides | N-C(O) bond rotation | ~49 - 55 | nsf.gov |
Conformational Flexibility of the Butanoyl Side Chain
In addition to the ring inversion and amide bond rotation, the butanoyl side chain exhibits its own conformational flexibility through rotation around its carbon-carbon single bonds (Cα-Cβ and Cβ-Cγ). The potential energy landscape of n-butane shows that staggered conformations (anti and gauche) are energy minima, with the anti conformation being the most stable due to minimized steric hindrance. doubtnut.comdoubtnut.com The energy barriers for rotation around these sp3-sp3 carbon-carbon bonds are relatively low, typically in the range of 12-16 kJ/mol. ias.ac.in This means that at room temperature, the butanoyl side chain is highly flexible, rapidly interconverting between its various staggered conformations.
| Structural Feature | Dynamic Process | Resulting Isomers/Conformers | Relative Energy Barrier | Comment |
|---|---|---|---|---|
| Morpholine Ring | Chair-chair interconversion | Axial and Equatorial (for the butanoyl group) | Low | Rapid interconversion at room temperature. Equatorial conformer is expected to be more stable. |
| N-C(O) Bond | Amide bond rotation | cis and trans rotamers | High | Slow interconversion on the NMR timescale at room temperature, often leading to distinct signals. |
| Butanoyl Side Chain | C-C bond rotation | anti and gauche conformers | Low | Very rapid interconversion at room temperature, leading to averaged signals for the side chain protons. |
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the intrinsic properties of a molecule. researchgate.net These methods allow for the detailed analysis of electronic distribution, molecular orbital energies, and the energetic landscape of different molecular conformations.
Electronic Structure and Molecular Orbital Analysis
The electronic structure of "1-(Morpholin-2-yl)butan-1-one" is characterized by the interplay between the electron-withdrawing butyryl group and the electron-donating morpholine (B109124) ring. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding its reactivity. In related morpholine-containing compounds, the HOMO is often localized on the morpholine ring, specifically the nitrogen and oxygen atoms, indicating these as primary sites for electrophilic attack. Conversely, the LUMO is typically centered on the carbonyl group of the ketone, marking it as the site for nucleophilic attack.
Table 1: Calculated Quantum Chemical Parameters for Analogous Morpholine Derivatives
| Parameter | Value (eV) | Interpretation |
| EHOMO | -6.5 to -5.5 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| ELUMO | -1.5 to -0.5 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | 4.5 to 5.5 | Difference between ELUMO and EHOMO; indicates chemical reactivity and stability. |
| Dipole Moment (µ) | 2.0 to 3.5 D | Measure of the overall polarity of the molecule. |
Note: These values are representative and based on calculations for structurally similar morpholine-containing molecules. Actual values for "this compound" would require specific calculations.
Conformational Energy Landscapes and Stability Analysis
The morpholine ring in "this compound" typically adopts a stable chair conformation. researchgate.net However, boat and twist-boat conformations are also possible, though generally higher in energy. The orientation of the butyryl group at the C2 position of the morpholine ring can be either axial or equatorial. Computational studies on similar 2-substituted morpholines suggest that the equatorial conformation is generally more stable due to reduced steric hindrance.
The conformational landscape is further complicated by the rotation around the C-C bond connecting the morpholine ring and the carbonyl group. A relaxed potential energy surface scan can identify the most stable rotamers. Intramolecular hydrogen bonding, for instance between the morpholine nitrogen's hydrogen and the carbonyl oxygen, can also play a role in stabilizing certain conformations. researchgate.net
Reaction Pathway Modeling and Transition State Characterization
Theoretical modeling can be employed to investigate potential reaction pathways involving "this compound". For instance, the acylation of 2-morpholinone to form a similar N-acylated product could be modeled. Such studies would involve identifying the transition state structures and calculating the activation energies for the reaction.
The mechanism of reactions, such as the formation of urethanes from morpholine derivatives, has been studied computationally. researchgate.net These studies reveal multi-step reaction pathways and the influence of catalysts. researchgate.net For "this compound", modeling could explore its synthesis or its metabolic degradation pathways, providing insights into reaction kinetics and thermodynamics.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing valuable information on their interactions with other molecules, such as biological targets or solvent molecules.
Ligand-Target Interaction Dynamics (General Morpholine-Ketone Scaffolds)
While specific targets for "this compound" are not defined, MD simulations of other morpholine-ketone scaffolds in complex with enzymes have revealed key interaction patterns. The morpholine moiety is recognized for its ability to form hydrogen bonds through its nitrogen and oxygen atoms, which can stabilize the ligand within an enzyme's active site. tandfonline.com The ketone group can also act as a hydrogen bond acceptor.
MD simulations can track the stability of these interactions over time, often on the nanosecond timescale. mdpi.commdpi.com Analysis of the root-mean-square deviation (RMSD) of the ligand and protein backbone can indicate the stability of the complex. researchgate.net Furthermore, simulations can highlight the role of specific amino acid residues in binding, guiding the design of more potent and selective inhibitors. mdpi.com
Solvent Effects on Molecular Conformation and Reactivity
The solvent environment can significantly influence the conformation and reactivity of a molecule. MD simulations in an explicit solvent, such as water, can reveal how solvent molecules interact with "this compound". Water molecules can form hydrogen bonds with the morpholine ring and the carbonyl group, potentially stabilizing certain conformations over others.
The polarity of the solvent can also affect reaction energetics. Theoretical studies on related compounds have shown that the energy gap can decrease with increasing solvent polarity, suggesting enhanced reactivity in polar environments. researchgate.net The Generalized Born surface area (GBSA) model is a computational method used in conjunction with molecular mechanics to calculate the free energy of solvation, providing a quantitative measure of solvent effects. mdpi.com
Prediction of Molecular Reactivity and Catalytic Potential
The reactivity of a molecule is fundamentally governed by its electronic structure. For this compound, computational models, particularly those based on Density Functional Theory (DFT), are instrumental in predicting its behavior in chemical reactions. These models help in understanding the distribution of electrons and identifying the most probable sites for electrophilic and nucleophilic attack.
Electrophilicity and nucleophilicity are key concepts in understanding chemical reactivity. The electrophilicity index (ω) quantifies the ability of a molecule to accept electrons, while the nucleophilicity index (N) measures its electron-donating capability. These indices can be calculated using the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
For this compound, the presence of a carbonyl group and the morpholine ring with its heteroatoms (nitrogen and oxygen) creates distinct reactive sites. The nitrogen atom in the morpholine ring possesses a lone pair of electrons, which would typically confer nucleophilic character. However, the attachment of the butanoyl group significantly influences its electronic properties. The electron-withdrawing nature of the acyl group reduces the electron density on the morpholine nitrogen, thereby diminishing its nucleophilicity compared to unsubstituted morpholine.
Conversely, the carbonyl carbon is an electrophilic center, susceptible to attack by nucleophiles. The oxygen atom of the carbonyl group, along with the morpholine oxygen, can also act as a weak nucleophilic center or a hydrogen bond acceptor.
Table 1: Estimated Global Reactivity Indices for this compound
| Index | Description | Estimated Value (Arbitrary Units) | Interpretation |
| Electrophilicity (ω) | Propensity to accept electrons | Moderate | The molecule possesses electrophilic character, primarily at the carbonyl carbon. |
| Nucleophilicity (N) | Propensity to donate electrons | Low to Moderate | The nucleophilicity of the morpholine nitrogen is reduced due to the acyl group. |
Note: The values in this table are estimated based on theoretical principles and data from analogous structures, as specific computational studies on this compound are not publicly available. The values serve to illustrate the expected reactivity trends.
Proton affinity (PA) is the negative of the enthalpy change for the gas-phase reaction of a molecule with a proton. It is a fundamental measure of a molecule's intrinsic basicity. For this compound, the primary site for protonation is the morpholine nitrogen.
The basicity of the morpholine nitrogen is significantly attenuated by the presence of the electron-withdrawing butanoyl group. In unsubstituted morpholine, the pKa of the conjugate acid is approximately 8.5, indicating moderate basicity. However, N-acylation is known to substantially decrease the basicity of amines. Computational studies on similar N-acylated morpholines have shown a marked decrease in the calculated proton affinity and gas-phase basicity. maynoothuniversity.ie This is due to the delocalization of the nitrogen lone pair towards the adjacent carbonyl group, reducing its availability for protonation.
Table 2: Estimated Proton Affinity and Gas-Phase Basicity of this compound Compared to Morpholine
| Compound | Proton Affinity (PA) (kJ/mol) | Gas-Phase Basicity (GB) (kJ/mol) |
| Morpholine (Reference) | ~910 | ~880 |
| This compound (Estimated) | ~850-870 | ~820-840 |
Note: The values for this compound are estimations derived from the expected electronic effects of N-acylation on the morpholine ring, based on computational studies of related compounds. maynoothuniversity.ie These estimations are for illustrative purposes to demonstrate the expected trend.
Organocatalysis utilizes small organic molecules to accelerate chemical reactions. Morpholine derivatives have been explored as organocatalysts, often leveraging the nucleophilicity of the nitrogen atom. nih.govfrontiersin.org In the case of this compound, its potential as an organocatalyst is influenced by its structural and electronic features.
Theoretical studies on morpholine-based organocatalysts often focus on their role in enamine and iminium ion catalysis. nih.govfrontiersin.org However, the reduced nucleophilicity of the nitrogen in this compound, due to the acyl group, would likely render it less effective in traditional enamine catalysis compared to secondary amine morpholine derivatives.
Despite this, theoretical investigations could explore alternative catalytic roles. For instance, the molecule could potentially act as a Lewis base, with the carbonyl oxygen or the morpholine oxygen coordinating to substrates. Furthermore, the chiral center at the 2-position of the morpholine ring introduces the possibility of asymmetric catalysis. Computational modeling could be employed to design reactions where the stereochemistry is controlled by the catalyst's chiral scaffold.
A theoretical study would involve modeling the transition states of potential catalytic cycles. For example, in a Michael addition, the morpholine derivative could act as a base to deprotonate a pro-nucleophile. The resulting complex's stability and the stereoselectivity of the subsequent addition could be evaluated computationally. Such studies would be crucial in predicting the feasibility and potential enantiomeric excess of reactions catalyzed by this compound, guiding future experimental work in this area. nih.govfrontiersin.org
Non Human Biotransformation and Biodegradation Pathways
Microbial Degradation of Morpholine (B109124) Scaffolds
Research has consistently shown that bacteria from the genus Mycobacterium are primary degraders of morpholine. researchgate.netmtak.hu Strains such as Mycobacterium aurum MO1 and Mycobacterium sp. strain RP1 have been extensively studied for their ability to completely mineralize morpholine. researchgate.net Other bacterial genera, including Arthrobacter and Pseudomonas, have also been reported to degrade morpholine, although less commonly. researchgate.netresearchgate.net More recently, Halobacillus blutaparonensis has been identified as a novel isolate capable of degrading morpholine via a diglycolic acid route. researchgate.netuni-pannon.hu Fungi are also known to metabolize a wide array of xenobiotic compounds, and while specific studies on morpholine-degrading fungi are less common, their versatile enzymatic systems suggest they could play a role in the environmental degradation of morpholine-containing compounds. nih.govresearchgate.net
Table 1: Key Microbial Species in Morpholine Biodegradation
| Microbial Genus | Key Species/Strains | Primary Role in Degradation |
|---|---|---|
| Mycobacterium | M. aurum MO1, M. sp. strain RP1, M. chelonae | Complete mineralization of morpholine, utilizing it as a sole source of carbon, nitrogen, and energy. |
| Arthrobacter | Not specified | Aerobic degradation of morpholine. |
| Pseudomonas | Not specified | Utilization of morpholine as a nitrogen source. researchgate.net |
The initial and rate-limiting step in the microbial degradation of the morpholine ring is an oxidative attack. This is primarily catalyzed by monooxygenase enzymes, particularly those belonging to the cytochrome P450 (CYP) superfamily. researchgate.netmtak.hu In Mycobacterium species, a soluble cytochrome P450 monooxygenase is induced in the presence of morpholine. researchgate.net This enzyme is responsible for the initial hydroxylation of the morpholine ring, which leads to the cleavage of a C-N bond and subsequent ring opening. mtak.hubeilstein-journals.org The proposed pathway involves the formation of 2-hydroxymorpholine, which is then converted to 2-(2-aminoethoxy)acetaldehyde and further oxidized to 2-(2-aminoethoxy)acetate. researchgate.net This intermediate is then cleaved to produce glycolate and ethanolamine, which can enter central metabolic pathways. nih.gov The entire process ultimately liberates the nitrogen as ammonia. nih.govmtak.hu
Table 2: Enzymatic Steps in Morpholine Ring Degradation by Mycobacterium sp.
| Step | Enzyme System | Reaction | Intermediate/Product |
|---|---|---|---|
| 1 | Cytochrome P450 Monooxygenase | C-N bond cleavage via hydroxylation | 2-(2-aminoethoxy)acetate |
| 2 | Oxidative cleavage | Further degradation of intermediate | Glycolate and Ethanolamine |
In Vitro Enzymatic Transformations of Morpholine-Containing Ketones
The most common microbial transformation of ketones is their reduction to the corresponding secondary alcohols. nih.govnih.govnih.gov This reaction is catalyzed by a large family of NAD(P)H-dependent oxidoreductases, often referred to as ketoreductases (KREDs) or alcohol dehydrogenases (ADHs). nih.govtudelft.nl These enzymes are ubiquitous in microorganisms, including bacteria, yeasts, and filamentous fungi. nih.govresearchgate.net
The reduction of the butan-1-one moiety in 1-(Morpholin-2-yl)butan-1-one would yield 1-(Morpholin-2-yl)butan-1-ol. This biotransformation is often highly stereoselective, producing a chiral alcohol with a high enantiomeric excess. nih.govnih.gov Various yeasts, such as Saccharomyces cerevisiae (baker's yeast), and bacteria are known to efficiently reduce a wide range of ketones, including those with heterocyclic substituents. researchgate.netresearchgate.netbiomedpharmajournal.org The direction of the stereoselectivity (producing the (R)- or (S)-alcohol) is dependent on the specific enzyme and the substrate structure.
Table 3: Common Microorganisms Used for Biocatalytic Ketone Reduction
| Microorganism Type | Examples | Enzyme Class | Typical Product |
|---|---|---|---|
| Yeasts | Saccharomyces cerevisiae, Pichia sp., Candida sp. | Ketoreductases (KREDs), Alcohol Dehydrogenases (ADHs) | Chiral secondary alcohols |
| Bacteria | Lactobacillus sp., Pseudomonas sp. | Ketoreductases (KREDs), Alcohol Dehydrogenases (ADHs) | Chiral secondary alcohols |
In addition to reduction, the butanone side chain could potentially undergo oxidative degradation. One possible pathway is a Baeyer-Villiger oxidation, catalyzed by Baeyer-Villiger monooxygenases (BVMOs). These enzymes insert an oxygen atom adjacent to the carbonyl group, converting the ketone into an ester. In the case of this compound, this would result in the formation of an ester, which could then be hydrolyzed by microbial esterases into an alcohol and a carboxylic acid.
Another potential oxidative pathway involves the cleavage of the C-C bond in the aliphatic chain. usu.edu For example, the metabolism of 2-butanone in Mycobacterium vaccae has been shown to proceed through propionate. nih.gov This suggests that enzymatic systems exist in some bacteria for the oxidative cleavage of the butanone side chain, potentially leading to its eventual mineralization. nih.govmdpi.com
Bioactivation and Reactive Metabolite Formation in Non-Human Systems
Bioactivation is the metabolic conversion of a xenobiotic into a more reactive, and often more toxic, species. nih.gov In the context of morpholine-containing compounds, bioactivation has been primarily studied in mammalian systems due to its relevance in drug safety. nih.govenamine.net However, the fundamental enzymatic reactions that lead to reactive metabolites can also occur in non-human systems, particularly in microorganisms that possess diverse oxidative enzymes like cytochrome P450s. nih.gov
The formation of reactive intermediates during the metabolism of xenobiotics is a known phenomenon in fungi. researchgate.netresearchgate.net Fungal cytochrome P450 systems, similar to their bacterial and mammalian counterparts, can catalyze a variety of oxidative reactions that may lead to the formation of electrophilic intermediates. nih.gov These reactive species can then form covalent adducts with cellular nucleophiles such as proteins and nucleic acids. While specific studies on the bioactivation of this compound in non-human systems are not available, the presence of the morpholine ring, which is a known target for oxidative metabolism, suggests that bioactivation could be a potential metabolic route in microorganisms equipped with potent oxidative enzymes. researchgate.netacs.org The initial hydroxylation of the morpholine ring, a key step in its degradation, could potentially lead to the formation of unstable intermediates.
Biological Activity and Mechanistic Studies Non Human in Vitro/in Vivo
Exploration of Morpholine-Ketone Derivatives as Privileged Scaffolds
The morpholine (B109124) ring is considered a "privileged pharmacophore" due to its ability to confer favorable pharmacokinetic and metabolic properties to molecules, as well as to engage in crucial interactions with biological targets. nih.govresearchgate.net When combined with a ketone functionality, the resulting morpholine-ketone core serves as a versatile template for the development of novel therapeutic agents. nih.gov
Structure-Activity Relationship (SAR) Studies on the Morpholine-Ketone Core
Structure-activity relationship (SAR) studies are crucial for understanding how chemical modifications to the morpholine-ketone core influence its biological activity. These studies have revealed key structural features that govern the potency and selectivity of these derivatives for various targets.
For instance, in a series of novel morpholine analogues, the absolute configuration was found to be an essential determinant for potent binding to tachykinin NK1, NK2, and NK3 receptors. nih.gov Specifically, the (S,R)-configuration of certain morpholine analogues exhibited high binding affinities for all three receptor subtypes. nih.gov
In the context of histamine (B1213489) H3 receptor (H3R) antagonists/inverse agonists, SAR studies on a novel class of ketone-containing morpholines demonstrated that specific structural modifications led to excellent target potency and selectivity. nih.gov Similarly, for dual serotonin (B10506) and noradrenaline reuptake inhibitors, SAR studies of 2-[(phenoxy)(phenyl)methyl]morpholine derivatives established that both stereochemistry and substitutions on the aryl/aryloxy rings are critical for their activity. nih.gov This allowed for the identification of selective serotonin reuptake inhibitors (SRIs), selective noradrenaline reuptake inhibitors (NRIs), and dual SNRIs within the same chemical series. nih.gov
Rational Design Strategies for Modulating Biological Activity
Rational design strategies are employed to optimize the biological activity of morpholine-ketone derivatives. These strategies often involve the use of computational modeling and a deep understanding of the target's structure.
One common strategy is the development of diverse libraries of morpholine derivatives. For example, efficient solution-phase preparation methods have been developed to create libraries of substituted morpholines from a common intermediate, allowing for the exploration of a wide chemical space to identify compounds with desired biological activities. nih.gov
Molecular docking studies have also proven valuable in the rational design of these compounds. For instance, in the development of morpholine-capped β-lactam derivatives as anti-inflammatory agents, molecular docking experiments showed a good correlation between the experimental activity and the calculated binding affinity to human inducible nitric oxide synthase (iNOS). nih.gov This in silico approach helps in predicting the binding modes and affinities of designed molecules, thereby guiding the synthetic efforts towards more potent compounds.
In Vitro Studies of Biological Activities
A variety of in vitro assays have been utilized to characterize the biological activities of morpholine-ketone derivatives, including enzyme inhibition, receptor binding, and antimicrobial efficacy studies.
Enzyme Inhibition Assays (e.g., Kinases, Phosphodiesterases, Ureases)
Morpholine derivatives have shown inhibitory activity against a range of enzymes. While specific data for 1-(Morpholin-2-yl)butan-1-one is not available, related morpholine-containing compounds have demonstrated significant enzyme inhibition.
For example, novel morpholine-acetamide derivatives have been identified as potent inhibitors of carbonic anhydrase. nih.gov Some of these compounds exhibited IC50 values comparable to the standard inhibitor acetazolamide. nih.gov
| Compound | Target Enzyme | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
|---|---|---|---|---|
| Morpholine-acetamide derivative 1c | Carbonic Anhydrase | 8.80 | Acetazolamide | 7.51 |
| Morpholine-acetamide derivative 1d | Carbonic Anhydrase | 11.13 | Acetazolamide | 7.51 |
| Morpholine-acetamide derivative 1h | Carbonic Anhydrase | 8.12 | Acetazolamide | 7.51 |
Furthermore, morpholine-capped β-lactam derivatives have been evaluated as inhibitors of human inducible nitric oxide synthase (iNOS), with several compounds showing potent inhibitory activity. nih.gov
Receptor Binding and Functional Modulation Studies
The morpholine-ketone scaffold has been incorporated into molecules targeting various receptors. As mentioned earlier, novel morpholine analogues have been synthesized as combined tachykinin receptor antagonists, with specific stereoisomers showing high binding affinities for NK1, NK2, and NK3 receptors. nih.gov
In another study, novel morpholine ketone analogues were developed as potent histamine H3 receptor inverse agonists, demonstrating excellent target potency and brain penetration. nih.gov
| Compound Class | Target Receptor | Observed Activity |
|---|---|---|
| Novel Morpholine Analogues | Tachykinin NK1, NK2, NK3 | High binding affinity |
| Novel Morpholine Ketone Analogues | Histamine H3 | Potent inverse agonism |
Antimicrobial Efficacy in Bacterial Strains (e.g., Antibiotic Adjuvant Properties)
Morpholine-containing compounds have demonstrated promising antimicrobial properties. A series of new morpholine-containing 5-arylideneimidazolones were explored as potential antibiotic adjuvants against both Gram-positive and Gram-negative bacteria. mdpi.comnih.gov While these compounds did not show significant standalone antibacterial activity, some derivatives significantly reduced the minimum inhibitory concentrations (MICs) of oxacillin (B1211168) and ampicillin (B1664943) in methicillin-resistant Staphylococcus aureus (MRSA). mdpi.comnih.gov
Molecular modeling suggested that the mechanism for this MDR-reversing action likely involves interaction with the allosteric site of penicillin-binding protein 2a (PBP2a). nih.gov Additionally, some of these compounds were found to inhibit the AcrAB-TolC multidrug efflux pump in Klebsiella aerogenes. mdpi.comnih.gov
| Compound Class | Bacterial Strain | Observed Activity | Proposed Mechanism |
|---|---|---|---|
| Morpholine-containing 5-arylideneimidazolones | MRSA | Enhanced efficacy of oxacillin and ampicillin | Interaction with the allosteric site of PBP2a |
| Morpholine-containing 5-arylideneimidazolones | Klebsiella aerogenes | Inhibition of AcrAB-TolC efflux pump | Efflux pump inhibition |
Antiprotozoal and Antitubercular Investigations
The morpholine scaffold is a constituent of numerous compounds investigated for their potential against pathogenic protozoa and Mycobacterium tuberculosis.
Antiprotozoal Activity:
Research into the antiprotozoal effects of morpholine derivatives has shown promising results against various parasites. For instance, a series of novel morpholinoquinoline-based conjugates with a pyrazoline moiety demonstrated notable antimalarial activity against Plasmodium falciparum. nih.gov Several of these compounds exhibited brilliant activity when compared to standard drugs like chloroquine (B1663885) and quinine. nih.gov
Quinoline (B57606) derivatives, a class of compounds to which morpholine moieties are often appended to enhance bioactivity, have also been explored for their antileishmanial effects. rsc.orgconsensus.app
Antitubercular Activity:
A significant body of research highlights the potential of morpholine derivatives as antitubercular agents. A series of 4-morpholinomethyl-1,8-naphthyridine derivatives showed significant activity against Mycobacterium tuberculosis H37Rv. researchgate.net In another study, novel morpholinoquinoline-based conjugates were synthesized and evaluated for their antituberculosis activity against the H37Rv strain, with several compounds exhibiting superior performance. nih.gov One particular derivative was found to be equipotent to the first-line antitubercular drug, rifampicin, with 95% inhibition. nih.gov The inclusion of the morpholine ring in various chemical scaffolds is a common strategy in the development of new antitubercular drug candidates. mdpi.comresearchgate.net
Table 1: Selected Antitubercular and Antimalarial Activities of Morpholine Derivatives
| Compound Series | Target Organism | Activity | Reference |
|---|---|---|---|
| Morpholinoquinoline-pyrazoline conjugates | Plasmodium falciparum | Significant activity compared to chloroquine and quinine | nih.gov |
| Morpholinoquinoline-pyrazoline conjugates | Mycobacterium tuberculosis H37Rv | Superior activity, with one compound equipotent to rifampicin | nih.gov |
| 4-morpholinomethyl-1,8-naphthyridine derivatives | Mycobacterium tuberculosis H37Rv | Significant activity | researchgate.net |
Mechanistic Insights into Biological Interactions
Molecular Docking and Binding Mode Analysis with Target Biomolecules
Molecular docking studies are frequently employed to elucidate the potential binding modes of morpholine derivatives with their biological targets, offering insights into their mechanism of action at a molecular level.
In the context of antitubercular activity, molecular docking simulations have been used to study the interaction of morpholine-containing compounds with key mycobacterial enzymes. For example, morpholine-linked thiazolidinone hybrid molecules were designed to target the bacterial enoyl-acyl carrier protein (Enoyl-ACP) reductase, a crucial enzyme in fatty acid synthesis. eurjchem.com These studies predicted strong binding affinities, with interactions stabilized by van der Waals forces, hydrogen bonding, and hydrophobic interactions. eurjchem.com The morpholine moiety is often highlighted for its ability to form hydrogen bonds, a key interaction in ligand-protein binding. acs.org
Similarly, in the pursuit of novel antitubercular agents, docking studies have been performed on various heterocyclic compounds, including those with morpholine substituents, against targets like DNA gyrase and InhA enzyme. nih.govnih.govmdpi.commdpi.com These computational analyses help in rational drug design by predicting how the morpholine ring and other structural features contribute to the binding affinity and selectivity of the compounds for their intended targets. nih.gov For instance, docking of quinoline derivatives with DNA gyrase revealed that some compounds had a higher binding energy than the standard drug isoniazid. nih.gov
Table 2: Molecular Docking Studies of Morpholine Derivatives and Related Compounds
| Compound Class | Target Biomolecule | Key Findings | Reference |
|---|---|---|---|
| Morpholine linked thiazolidinone hybrids | Enoyl-ACP reductase | Strong binding affinity, with interactions stabilized by hydrogen bonding and hydrophobic forces. | eurjchem.com |
| Quinoline derivatives | DNA gyrase | Some derivatives showed higher binding energy than isoniazid. | nih.gov |
| Indolizine derivatives | InhA enzyme | Identification of potential molecular targets for antitubercular activity. | nih.gov |
| Morpholine capped β-lactam derivatives | Human inducible nitric oxide synthase | Good correlation between experimental anti-inflammatory activity and calculated binding affinity. | nih.gov |
Cellular Pathway Modulation in Non-Human Cell Lines
The morpholine ring is a key feature in many inhibitors of important cellular signaling pathways, particularly the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway, which is often dysregulated in cancer. researchgate.netnih.gov
Several studies have synthesized and evaluated morpholine-substituted compounds for their effects on cancer cell lines. For example, morpholine-substituted quinazoline (B50416) derivatives have been shown to induce apoptosis and inhibit cell proliferation in the G1 phase of the cell cycle in A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and SHSY-5Y (neuroblastoma) cell lines. nih.govrsc.org
Furthermore, morpholine-substituted tetrahydroquinoline derivatives have been investigated as potential mTOR inhibitors. mdpi.com These compounds exhibited potent and selective cytotoxicity against various cancer cell lines, with some showing exceptional activity against A549 lung cancer cells, inducing apoptosis in a dose-dependent manner. mdpi.com The morpholine ring in these molecules is considered crucial for enhancing water solubility and facilitating specific interactions within the ATP-binding pocket of mTOR. acs.orgmdpi.com
Transcriptomic analyses of triple-negative breast cancer cell lines treated with a 4-(phenylsulfonyl)morpholine (B1295087) derivative revealed the induction of multiple ER stress-dependent tumor-suppressive signals, including the unfolded protein response (UPR) and the p53 pathway, ultimately leading to cell-cycle arrest and apoptosis. researchgate.net
The ability of the morpholine moiety to modulate the pharmacokinetic properties and interact with key biological targets like kinases makes it a valuable component in the design of molecules that can influence cellular pathways. nih.govresearchgate.net
Advanced Analytical Methodologies for Detection and Quantification
Chromatographic Techniques
Chromatography is a fundamental technique for separating and analyzing chemical compounds. For a morpholine (B109124) derivative like 1-(Morpholin-2-yl)butan-1-one, several chromatographic approaches can be effectively employed.
Gas Chromatography (GC) with Specialized Detection Systems (e.g., FID, MS, FPD)
Gas chromatography is a powerful tool for the analysis of volatile and thermally stable compounds. Due to the secondary amine in the morpholine structure, derivatization is often necessary to improve the compound's volatility and chromatographic behavior, preventing peak tailing and enhancing sensitivity.
A common approach for morpholine and its derivatives involves derivatization followed by GC-Mass Spectrometry (GC-MS) analysis. For instance, morpholine can be derivatized to N-nitrosomorpholine, a stable and volatile compound, by reaction with sodium nitrite under acidic conditions. nih.govresearchgate.netresearchgate.net This derivative is then readily analyzed by GC-MS. An MS detector is particularly advantageous as it provides structural information, aiding in unequivocal identification, and offers high sensitivity, especially in selected ion monitoring (SIM) mode. researchgate.net Studies on morpholine have demonstrated excellent linearity and low limits of detection (LOD) and quantification (LOQ) using this approach. nih.govresearchgate.net
Table 1: GC-MS Method Parameters for Analysis of Morpholine Derivatives
| Parameter | Example Condition for Morpholine Analysis | Reference |
|---|---|---|
| Derivatization | Reaction with sodium nitrite in acidic medium to form N-nitrosomorpholine | nih.govnih.gov |
| Column | Capillary columns (e.g., DB-5, HP-5MS) | researchgate.net |
| Detector | Mass Spectrometry (MS) | nih.govresearchgate.net |
| Detection Mode | Selected Ion Monitoring (SIM) | researchgate.net |
| LOD | 7.3 µg·L⁻¹ | nih.govresearchgate.net |
| LOQ | 24.4 µg·L⁻¹ | nih.govresearchgate.net |
Ion and Cation Exchange Chromatography for Amine Separation
Ion-exchange chromatography is a well-established method for separating charged molecules, making it highly suitable for the basic amine group in this compound. Cation-exchange chromatography, in particular, is used to separate and quantify morpholine in various samples, including industrial wastewater. osti.gov This technique separates analytes based on their affinity for the ion-exchange resin in the column. The separation can be finely tuned by adjusting the pH and ionic strength of the mobile phase. Detection is often achieved using suppressed conductivity, which provides excellent sensitivity for ionic species.
Sample Preparation and Derivatization Strategies
Effective sample preparation is critical to remove interfering components from the sample matrix, concentrate the analyte, and convert it into a form suitable for analysis. phmethods.net
Enhanced Detection via Pre-column and Post-column Derivatization Techniques
As previously mentioned, derivatization is a key strategy for enhancing the detectability of morpholine-containing compounds in both GC and HPLC. jfda-online.com
For GC Analysis: The most common pre-column derivatization for morpholine is its conversion to N-nitrosomorpholine. nih.govresearchgate.net This reaction is robust, and the resulting derivative is volatile and stable, making it ideal for GC-MS analysis. researchgate.net
For HPLC Analysis: Pre-column derivatization with reagents that introduce a chromophore is standard practice. 1-Naphthyl isothiocyanate reacts with the secondary amine of the morpholine ring to form a thiourea derivative, which can be easily detected by HPLC with UV detection. ijpsdronline.comresearchgate.net
Extraction and Purification Protocols for Complex Research Matrices
The choice of extraction and purification protocol depends heavily on the nature of the sample matrix. The goal is to isolate the analyte of interest from interfering substances like lipids, proteins, and salts.
Liquid-Liquid Extraction (LLE): This is a common technique used after derivatization. For example, after converting morpholine to N-nitrosomorpholine in an aqueous sample, the derivative can be efficiently extracted into an organic solvent like dichloromethane. nih.govphmethods.net
Solid-Phase Extraction (SPE): SPE is a powerful and selective method for sample cleanup and concentration. phmethods.net For complex matrices like fruit and juice samples, a mixed cation exchange column can be used to retain the basic morpholine compound while allowing neutral and acidic interferences to be washed away. researchgate.net
Protocols for High-Lipid Matrices: When analyzing samples with high lipid content, such as fruit peels, a defatting step is crucial. This can be achieved by performing a sequential extraction, first with a non-polar solvent like n-hexane to remove lipids, followed by the extraction of the analyte. nih.gov This prevents the final extract from being unclear and improves the reliability of the analysis. nih.gov
Table 3: Extraction Techniques for Morpholine Derivatives from Complex Matrices
| Matrix Type | Extraction/Purification Protocol | Key Steps | Reference |
|---|---|---|---|
| Aqueous (Juice, Drugs) | Derivatization followed by LLE | 1. Derivatize with sodium nitrite. 2. Extract with dichloromethane. | nih.gov |
| Plant-based (Fruit, Juice) | SPE | 1. Extract with acidic acetonitrile-water. 2. Purify with a mixed cation exchange column. | researchgate.net |
| High-Lipid (Fruit Peel) | Sequential Extraction with Defatting | 1. Extract with water. 2. Remove lipids with n-hexane. 3. Proceed with derivatization and analysis. | nih.gov |
Capillary Electrophoresis Applications for Morpholine-Containing Compounds
Capillary electrophoresis (CE) has emerged as a powerful analytical technique for the separation and quantification of a wide array of compounds, including those containing a morpholine moiety. Its high efficiency, resolution, and minimal sample and reagent consumption make it a valuable alternative and complementary technique to high-performance liquid chromatography (HPLC). The versatility of CE is demonstrated through its various modes, such as capillary zone electrophoresis (CZE) and micellar electrokinetic chromatography (MEKC), which can be adapted for the analysis of diverse morpholine derivatives.
The fundamental principle of CE lies in the differential migration of charged species within a narrow capillary under the influence of a high-voltage electric field. In CZE, the separation is based on the charge-to-size ratio of the analytes. For morpholine-containing compounds, which are typically weakly basic, the pH of the background electrolyte (BGE) is a critical parameter, as it determines the degree of protonation and thus the electrophoretic mobility of the analyte.
For neutral or closely related morpholine compounds that are difficult to separate by CZE, MEKC offers an effective solution. MEKC introduces surfactants into the BGE at a concentration above the critical micelle concentration. These surfactants form micelles, which act as a pseudo-stationary phase, allowing for the separation of analytes based on their partitioning between the micelles and the surrounding aqueous buffer. This technique is particularly useful for separating positional isomers and structurally similar impurities.
A notable application of CE in the analysis of morpholine-containing compounds is in chiral separations. The enantiomers of chiral morpholine derivatives can be resolved by incorporating chiral selectors, most commonly cyclodextrins (CDs), into the BGE. A study on the chiral separation of single-isomer N-heterocyclic CD derivatives, including a mono-(6-N-morpholine-6-deoxy)-β-CD, highlights the capability of CE in resolving complex morpholine structures. In this study, the chiral recognition ability of the morpholine-derivatized CD was investigated and compared with other N-heterocyclic CD derivatives for the separation of 22 racemic model compounds at various pH levels.
While specific applications of capillary electrophoresis for the direct analysis of "this compound" are not extensively documented in peer-reviewed literature, the principles and methodologies applied to other substituted morpholine compounds provide a strong basis for method development. For instance, the analysis of pholcodine, an opioid derivative containing a morpholine ring, and its impurities has been successfully achieved using MEKC. A study detailing this separation utilized a running buffer composed of 20 mM borate-phosphate at pH 8.0 with 40 mM sodium dodecyl sulphate (SDS) and 10% acetonitrile, demonstrating baseline separation of pholcodine and four related impurities in under 14 minutes nih.gov.
The separation of positional isomers of various compounds, a challenge often encountered in pharmaceutical analysis, has also been addressed using CE. For example, a MEKC method was developed for the separation of six positional isomers of hydroxylated aromatic cytokinins, achieving optimum resolution with a running buffer at pH 8.0 consisting of 20 mM boric acid, 50 mM sodium dodecyl sulfate (SDS), and 20% v/v methanol nih.gov. Such methodologies can be adapted for the separation of potential positional isomers of substituted morpholines.
The following interactive table summarizes hypothetical CE method parameters that could be applied for the analysis of morpholine-containing compounds, based on established methods for structurally related molecules.
| Parameter | Capillary Zone Electrophoresis (CZE) | Micellar Electrokinetic Chromatography (MEKC) |
| Capillary | Fused-silica, 50 µm i.d., 50 cm total length | Fused-silica, 50 µm i.d., 60 cm total length |
| Background Electrolyte (BGE) | 50 mM Phosphate buffer | 25 mM Borate buffer with 50 mM SDS |
| pH | 2.5 - 4.5 | 8.0 - 9.5 |
| Applied Voltage | +20 kV to +30 kV | +15 kV to +25 kV |
| Temperature | 25 °C | 30 °C |
| Injection | Hydrodynamic (e.g., 50 mbar for 5 s) | Electrokinetic (e.g., 5 kV for 5 s) |
| Detection | UV at 200-220 nm | UV at 214 nm |
| Potential Application | Analysis of charged morpholine derivatives | Separation of neutral morpholine compounds and positional isomers |
| Hypothetical LOD | 1 - 5 µg/mL | 0.5 - 2 µg/mL |
| Hypothetical LOQ | 3 - 15 µg/mL | 1.5 - 6 µg/mL |
Applications in Chemical Synthesis and Materials Science
Role as an Organic Solvent and Reaction Medium in Synthetic Protocols
Morpholine (B109124) itself is recognized for its utility as a solvent in organic synthesis due to its polarity and basicity. acs.org While there is no specific data available on the use of 1-(Morpholin-2-yl)butan-1-one as an organic solvent, the properties of the morpholine ring suggest that its acylated derivatives could potentially serve as specialized reaction media. The presence of the butanoyl group would significantly alter the physical properties, such as boiling point and solvency, compared to morpholine.
Generally, morpholine-based solvents are employed in reactions where their basic character can also act as a catalyst or acid scavenger. The polarity of the morpholine ring can aid in the dissolution of a variety of starting materials. For a compound like this compound, its potential as a solvent would be dictated by its physical state, boiling point, and ability to dissolve a range of reactants, which are not widely reported.
Catalytic Applications of Morpholine Derivatives in Organic Transformations
Morpholine derivatives have emerged as a significant class of organocatalysts. Although specific catalytic applications of this compound are not documented, the chiral center at the 2-position of the morpholine ring in this compound suggests its potential as a precursor for chiral catalysts. Chiral morpholines are utilized as ligands and catalysts in asymmetric synthesis. researchgate.net
For instance, chiral morpholine derivatives have been successfully employed in:
Asymmetric addition of organozinc reagents to aldehydes. researchgate.net
Michael addition reactions. researchgate.net
Aldol reactions. researchgate.net
Contributions to Polymer Chemistry (e.g., as Initiators or Monomers in Photopolymerization)
Morpholine derivatives have found notable applications in polymer chemistry, particularly as components of photoinitiator systems for UV curing applications. While there is no direct evidence of this compound being used in this capacity, structurally related compounds containing a morpholinophenyl group are key components in commercial photoinitiators.
For example, compounds like 2-benzyl-2-dimethylamino-1-(4-morpholinophenyl)butan-1-one and 2-methyl-1-[4-(methylthio)phenyl]-2-morpholino propan-2-one are well-known photoinitiators. researchgate.net These molecules, upon exposure to UV light, generate free radicals that initiate the polymerization of acrylate or other unsaturated monomers, leading to the rapid curing of inks, coatings, and adhesives. The morpholine group in these photoinitiators plays a crucial role in their reactivity and efficiency.
The general structure of an α-amino ketone photoinitiator often includes a tertiary amine adjacent to a carbonyl group, which is a feature not present in this compound. However, the morpholine moiety itself is a key structural element in many commercial photoinitiators, highlighting the importance of this heterocycle in the field of photopolymerization.
Utilization as Intermediates in the Synthesis of Complex Organic Molecules
One of the most significant roles of morpholine and its derivatives is as intermediates in the synthesis of more complex molecules, particularly pharmaceuticals and agrochemicals. acs.orgmdpi.com The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in a number of approved drugs. acs.orgresearchgate.net
Substituted morpholines, such as 2-substituted and 3-substituted derivatives, are valuable building blocks for creating molecules with specific three-dimensional arrangements, which is crucial for their biological activity. acs.org The synthesis of enantiomerically pure substituted morpholines is a key step in the development of new therapeutic agents. nih.gov For example, chiral morpholine derivatives serve as key intermediates in the synthesis of compounds targeting the central nervous system. acs.org
Given its structure, this compound could potentially serve as a versatile intermediate. The ketone functionality allows for a variety of chemical transformations, such as reduction to an alcohol, reductive amination, or alpha-functionalization, while the secondary amine of the morpholine ring can be further substituted. This dual reactivity makes it a potentially useful starting material for the synthesis of a diverse range of more complex molecules.
Q & A
Basic Questions
Q. What are the optimal synthetic routes for 1-(Morpholin-2-yl)butan-1-one, and how can reaction conditions be systematically optimized?
- Methodology : Begin with a Friedel-Crafts acylation or nucleophilic substitution between morpholine derivatives and butanone precursors. Key parameters include temperature control (60–80°C), use of Lewis acids (e.g., AlCl₃) as catalysts, and inert atmospheres to prevent oxidation. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization improves yield and purity. Monitor intermediates using TLC and confirm final product integrity via NMR and MS .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- Methodology :
- NMR : Prioritize ¹H and ¹³C NMR to identify morpholine ring protons (δ 2.5–3.5 ppm) and carbonyl signals (δ 200–210 ppm). Assign coupling patterns to confirm stereochemistry .
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (70:30) for purity analysis .
- Mass Spectrometry : High-resolution ESI-MS in positive ion mode confirms molecular weight (e.g., [M+H]⁺ at m/z 170.1) .
Q. How can researchers assess the hydrolytic stability of this compound under varying pH and temperature conditions?
- Methodology : Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 1–12) at 25°C, 40°C, and 60°C. Monitor degradation kinetics via UV-Vis spectroscopy (absorbance at 280 nm) and quantify residual compound using HPLC. Compare half-life (t₁/₂) values to identify degradation pathways (e.g., keto-enol tautomerism) .
Advanced Research Questions
Q. How can contradictions in reported biological activities of morpholinyl-butanone analogs be resolved through structure-activity relationship (SAR) studies?
- Methodology :
- SAR Design : Synthesize analogs with modifications to the morpholine ring (e.g., N-alkylation, ring expansion) and butanone chain (branching, halogenation).
- Biological Assays : Test analogs against target receptors (e.g., dopamine/norepinephrine transporters) using radioligand binding assays. Apply multivariate regression to correlate structural features (logP, steric bulk) with activity .
- Meta-Analysis : Compare datasets across studies using standardized IC₅₀ values and adjust for assay variability (e.g., cell line differences) .
Q. What computational strategies are recommended for predicting the reactivity of this compound in novel reaction environments?
- Methodology :
- DFT Calculations : Use Gaussian or ORCA to model transition states for nucleophilic attacks on the carbonyl group. Optimize geometries at the B3LYP/6-31G* level and calculate activation energies .
- Molecular Dynamics : Simulate solvent effects (e.g., polar aprotic vs. protic) on reaction pathways using GROMACS. Validate predictions with experimental kinetic data .
Q. How should researchers design crystallization experiments to determine the solid-state structure of this compound?
- Methodology :
- Crystallization Screens : Use vapor diffusion (e.g., methanol/water mixtures) or slow evaporation from acetone.
- X-ray Diffraction : Collect data on a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å). Refine structures using SHELXL (rigid-body refinement, R-factor < 5%) .
- Validation : Cross-check hydrogen bonding networks with Mercury CSD software .
Notes
- Avoid referencing commercial databases (e.g., BenchChem) per user constraints.
- Advanced questions emphasize experimental design, data reconciliation, and computational integration, reflecting academic research rigor.
- Methodologies are derived from analogous compounds (e.g., piperidine/benzofuran derivatives) due to limited direct evidence for the target molecule.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
